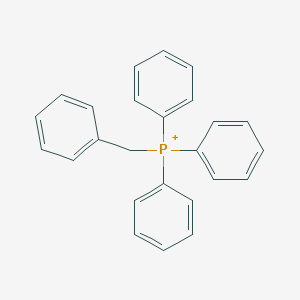

Benzyltriphenylphosphonium

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

benzyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQRPLGZFADFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166441 | |

| Record name | Benzyltriphenylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15853-35-7 | |

| Record name | Triphenyl(phenylmethyl)phosphonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15853-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltriphenylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015853357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyltriphenylphosphonium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyltriphenylphosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriphenylphosphonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyltriphenylphosphonium Chloride from Triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyltriphenylphosphonium chloride, a crucial reagent in various organic transformations, most notably the Wittig reaction. The document details the underlying reaction mechanism, presents quantitative data from various synthetic protocols, offers detailed experimental procedures, and illustrates the reaction pathway.

Core Synthesis and Mechanism

The synthesis of this compound chloride is achieved through the reaction of triphenylphosphine (B44618) with benzyl (B1604629) chloride. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The reaction is typically carried out by heating the reactants in a suitable solvent, leading to the formation of the phosphonium (B103445) salt as a white precipitate.[4]

The overall balanced reaction equation is:

P(C₆H₅)₃ + C₆H₅CH₂Cl → [C₆H₅CH₂P(C₆H₅)₃]⁺Cl⁻[2]

Quantitative Data Summary

The efficiency of this compound chloride synthesis is influenced by factors such as the choice of solvent, reaction temperature, and reactant stoichiometry. The following tables summarize quantitative data from various reported experimental protocols.

Table 1: Reaction Conditions and Yields

| Solvent | Reactant Ratio (Triphenylphosphine:Benzyl Chloride) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Chloroform (B151607) | 1:1.02 | Reflux | 2-3 | ~74 | [5] |

| Toluene or p-cymene | 1:1 | Reflux | Several hours | >90 | [4] |

| Water | 1:2-3 (by weight) | 80-85 (initial), then reflux (<110) | 1 | up to 98 | [6] |

| No Solvent (excess Benzyl Chloride) | - | - | - | - | [6] |

Table 2: Reagent Quantities from a Representative Protocol [5]

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |

| Triphenylphosphine | 262.29 | 6.2 | 0.024 | - |

| Benzyl Chloride | 126.58 | 3.0 | 0.024 | 2.8 |

| Chloroform | - | - | - | 20 |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound chloride, adapted from cited literature.

Protocol 1: Synthesis in Chloroform[5]

-

To a 50 mL round-bottom flask, add triphenylphosphine (6.2 g, 0.024 mol) and benzyl chloride (3.0 g, 0.024 mol).

-

Add 20 mL of chloroform to the flask.

-

Equip the flask with a reflux condenser fitted with a drying tube.

-

Heat the mixture to reflux on a water bath and maintain for 2-3 hours. A white precipitate of this compound chloride will form.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the chloroform via distillation.

-

To the solid residue, add 5 mL of xylene, and mix thoroughly by shaking.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of dichloromethane.

-

Dry the product in an oven at 110 °C for 1 hour to obtain the final product (approximately 7 g).

Protocol 2: Synthesis in Toluene[4]

-

In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1 equivalent) in toluene.

-

Add benzyl chloride (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, during which a white precipitate will form.

-

After allowing the mixture to cool to room temperature, collect the solid product by vacuum filtration.

-

Wash the collected solid with a non-polar solvent such as diethyl ether or petroleum ether to remove any unreacted starting materials.

-

Dry the purified this compound chloride under vacuum.

Protocol 3: Synthesis in an Aqueous System[6]

-

Add water and an excess of benzyl chloride (2-3 times the weight of triphenylphosphine) to a reaction kettle and heat to 80-85 °C.

-

Slowly add triphenylphosphine to the heated mixture. The exothermic reaction will cause the solution to reflux.

-

Control the temperature to below 110 °C and continue the reflux for 1 hour after the addition of triphenylphosphine is complete.

-

After the reaction, allow the mixture to stand and separate the lower aqueous phase containing the dissolved product.

-

Cool the aqueous solution to induce crystallization.

-

Collect the crystals by centrifuge separation.

-

Dry the product under vacuum. This method can yield a product with a purity of over 99% and a reaction yield of up to 98%.[6]

Reaction Pathway Diagram

The following diagram illustrates the SN2 mechanism for the synthesis of this compound chloride.

References

- 1. homework.study.com [homework.study.com]

- 2. brainly.com [brainly.com]

- 3. homework.study.com [homework.study.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CN109912651A - A kind of preparation method of benzyl triphenyl phosphonium chloride phosphine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Formation of Benzyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation of benzyltriphenylphosphonium chloride, a crucial reagent in organic synthesis, particularly in the Wittig reaction. The document details the core reaction mechanism, provides structured quantitative data, outlines detailed experimental protocols, and includes visualizations of the key processes.

Core Mechanism of Formation

The synthesis of this compound chloride proceeds via a bimolecular nucleophilic substitution (S(N)2) reaction .[1][2] In this concerted, single-step mechanism, triphenylphosphine (B44618) ((C₆H₅)₃P) acts as the nucleophile, while benzyl (B1604629) chloride (C₆H₅CH₂Cl) serves as the electrophile.[2]

The phosphorus atom of triphenylphosphine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic benzylic carbon of benzyl chloride. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion departs as the leaving group. This backside attack leads to the formation of the this compound cation and a chloride anion, which together constitute the ionic product.[1]

Quantitative Data

Synthesis Yields under Various Conditions

The yield of this compound chloride is influenced by factors such as the solvent, reaction time, and energy source (conventional heating vs. microwave irradiation).

| Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |

| Chloroform (B151607) | Reflux | Water Bath | 2-3 h | ~78% (calculated from reported mass) | [3] |

| Toluene | Reflux | 120 | 8 h | 65% | [4] |

| Dichloromethane | Reflux | 80 | 4 h | 87% | [4] |

| Tetrahydrofuran (THF) | Reflux | 70 | 6 h | 91% | [4] |

| Acetonitrile (B52724) | Reflux | 80 | 6 h | 92% | [4] |

| Tetrahydrofuran (THF) | Microwave | 60 | 30 min | 97% | [4] |

| Xylene | Microwave | Not specified | 5 min | 99% | [4] |

| Water | Heating | 80-85 | 1 h | >98% | [5][6] |

Note: The yield in chloroform was calculated based on the reported starting materials (3.0 g benzyl chloride and 6.2 g triphenylphosphine) and product mass (7 g), assuming benzyl chloride is the limiting reagent.

Spectroscopic Data for Product Characterization

The following tables summarize the key spectroscopic data for this compound chloride, which are essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) | Assignment |

| ¹H | CDCl₃ | ~7.6-7.9 | m | 15H (PPh₃) |

| ¹H | CDCl₃ | ~7.1-7.3 | m | 5H (C₆H₅CH₂) |

| ¹H | CDCl₃ | ~5.4 | d, J(P,H) = 15 Hz | 2H (CH₂) |

| ¹³C | CDCl₃ | ~117-135 | m | Aromatic Carbons |

| ¹³C | CDCl₃ | ~30 | d, J(P,C) ≈ 47 Hz | CH₂ |

| ³¹P | CDCl₃ | ~24 | s | PPh₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3000 | C-H Stretch | Aromatic |

| 2900-2800 | C-H Stretch | Aliphatic (CH₂) |

| ~1580, ~1480, ~1435 | C=C Stretch | Aromatic Ring |

| ~1110 | P-C Stretch | P-Aryl |

| ~720, ~690 | C-H Bend | Aromatic (out-of-plane) |

Experimental Protocols

Conventional Synthesis via Reflux in an Organic Solvent

This protocol is a standard method for the synthesis of this compound chloride.

Materials:

-

Triphenylphosphine

-

Benzyl chloride

-

Anhydrous solvent (e.g., toluene, acetonitrile, or chloroform)[3][7]

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq.) in the chosen anhydrous solvent.[7]

-

Add benzyl chloride (1.0 eq.) to the solution.[7]

-

Heat the reaction mixture to reflux and maintain for the specified duration (e.g., 1.5 hours in acetonitrile or 2-3 hours in chloroform).[3][7] A white precipitate of the phosphonium (B103445) salt may form during this time.[7]

-

After the reflux period, cool the mixture to room temperature, followed by further cooling in an ice bath.

-

If precipitation is not extensive, add a non-polar solvent like diethyl ether to induce further precipitation of the product.

-

Collect the white solid by vacuum filtration.

-

Wash the collected crystals with cold diethyl ether to remove any unreacted starting materials.[7]

-

Dry the product under vacuum to obtain this compound chloride.

High-Yield Aqueous Phase Synthesis

This "green chemistry" approach avoids organic solvents and results in a high-purity product.

Materials:

-

Triphenylphosphine

-

Benzyl chloride

-

Water

Procedure:

-

To a reaction vessel, add water and an excess of benzyl chloride. Heat the mixture to 80-85 °C with stirring.[5]

-

Slowly add triphenylphosphine to the heated mixture. The reaction is exothermic and will maintain or increase the temperature.

-

Continue stirring for approximately 1 hour.[5]

-

After the reaction is complete, allow the mixture to settle, leading to phase separation. The product is dissolved in the aqueous phase.

-

Separate the aqueous phase and cool it to induce crystallization of the this compound chloride.

-

Collect the crystals by filtration. The excess benzyl chloride and the water can be recycled.[6]

-

Dry the product. This method can achieve yields of over 98%.[5][6]

Microwave-Assisted Synthesis

This method significantly reduces reaction times while maintaining high yields.

Materials:

-

Triphenylphosphine

-

Benzyl bromide (or chloride)

-

Solvent (e.g., THF)

Procedure:

-

In a microwave-safe reaction vessel, combine triphenylphosphine (1.3 eq.) and benzyl bromide (1.0 eq.) in the chosen solvent (e.g., THF).[4]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 60 °C) for a short duration (e.g., 30 minutes).[4]

-

After irradiation, cool the vessel to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Recrystallize the product if necessary to achieve high purity.

Concluding Remarks

The formation of this compound chloride is a classic example of an S(_N)2 reaction, which is fundamental to organic chemistry. While traditional reflux methods in organic solvents are effective, modern approaches such as aqueous-phase and microwave-assisted syntheses offer significant advantages in terms of yield, reaction time, and environmental impact. The choice of method will depend on the specific requirements of the laboratory or industrial setting, including scale, available equipment, and green chemistry considerations. The quantitative data and protocols provided in this guide offer a solid foundation for the successful synthesis and characterization of this important chemical intermediate.

References

- 1. homework.study.com [homework.study.com]

- 2. brainly.com [brainly.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. biomedres.us [biomedres.us]

- 5. CN109912651A - A kind of preparation method of benzyl triphenyl phosphonium chloride phosphine - Google Patents [patents.google.com]

- 6. This compound chloride | 1100-88-5 | Benchchem [benchchem.com]

- 7. Solved benzyl chloride this compound chloride | Chegg.com [chegg.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Benzyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of benzyltriphenylphosphonium chloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile reagent in organic synthesis. This document details the physicochemical properties, stability profile, and key experimental protocols, with a focus on its application in the Wittig reaction and as a phase-transfer catalyst.

Core Chemical Properties

This compound chloride is a quaternary phosphonium (B103445) salt widely used in organic chemistry.[1] It is a white to off-white crystalline powder.[2] The fundamental chemical and physical properties are summarized below.

Physicochemical Data

A compilation of the key physicochemical data for this compound chloride is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₂ClP | [3] |

| Molecular Weight | 388.87 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | ≥300 °C (lit.) | [3] |

| Density | 1.18 g/cm³ (at 20°C) | [4] |

| Vapor Pressure | 0.1 hPa | [4] |

| Flash Point | 300°C | [4] |

Solubility Profile

This compound chloride exhibits solubility in a range of solvents, a critical consideration for its use in various reaction conditions. A qualitative summary of its solubility is provided in Table 2.

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [5] |

| Ethanol (B145695) | Soluble | [5] |

| Methanol | Soluble | [6] |

| Chloroform | Soluble | [7] |

| Dichloromethane | Soluble | [8] |

| Acetone | Insoluble | [5] |

| Diethyl Ether | Insoluble | [6] |

| Toluene | Insoluble | [9] |

Stability and Handling

Proper storage and handling of this compound chloride are crucial to maintain its integrity and ensure experimental reproducibility.

Stability Considerations

This compound chloride is a stable compound under recommended storage conditions.[4] However, it is hygroscopic and sensitive to moisture.[10] It is also incompatible with strong oxidizing agents.[4] Upon thermal decomposition, it may produce hazardous substances including carbon oxides, hydrogen chloride, and phosphorus oxides.

Storage and Handling Recommendations

To ensure its stability, this compound chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[11] Due to its hygroscopic nature, storage under an inert atmosphere is recommended.[5] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn to avoid skin and eye contact.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound chloride and its application in the Wittig reaction.

Synthesis of this compound Chloride

Objective: To synthesize this compound chloride from benzyl (B1604629) chloride and triphenylphosphine.

Materials:

-

Benzyl chloride

-

Triphenylphosphine

-

Chloroform

-

Xylene

-

Dichloromethane

-

50 mL round-bottom flask

-

Reflux condenser with a drying tube

-

Water bath

-

Distillation apparatus

-

Vacuum filtration setup

-

Oven

Procedure:

-

In a 50 mL round-bottom flask, combine 3.0 g of benzyl chloride, 6.2 g of triphenylphosphine, and 20 mL of chloroform.

-

Attach a reflux condenser fitted with a drying tube.

-

Reflux the mixture on a water bath for 2-3 hours.

-

After the reaction is complete, reconfigure the apparatus for distillation and evaporate the chloroform.

-

Add 5 mL of xylene to the flask, shake to mix thoroughly, and then perform vacuum filtration to collect the solid.

-

Wash the collected crystals with a small amount of dichloromethane.

-

Dry the product in an oven at 110°C for 1 hour to obtain the final product.[11]

Wittig Reaction for the Synthesis of trans-Stilbene (B89595)

Objective: To synthesize trans-stilbene from this compound chloride and benzaldehyde (B42025) via a Wittig reaction.

Materials:

-

This compound chloride

-

Benzaldehyde

-

Dichloromethane

-

50% aqueous sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

95% Ethanol

-

50 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Ice bath

-

Vacuum filtration setup

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5.8 g of this compound chloride and 1.6 g of benzaldehyde in 10 mL of dichloromethane.[11]

-

While stirring the mixture vigorously, add 7.5 mL of a 50% aqueous sodium hydroxide solution dropwise through the condenser over approximately 15 minutes.[11]

-

Continue to stir the biphasic mixture vigorously at room temperature for an additional 30 minutes.[11]

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate.[11]

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.[11]

-

To the residue, add approximately 10 mL of 95% ethanol and heat to dissolve.[11]

-

Cool the solution in an ice bath to induce crystallization.[11]

-

Collect the crystalline product by vacuum filtration and air dry.[12]

Visualizing Chemical Processes

The following diagrams, generated using Graphviz, illustrate the Wittig reaction mechanism and the experimental workflow for the synthesis of trans-stilbene.

Wittig Reaction Mechanism

Caption: The reaction mechanism of the Wittig reaction.

Experimental Workflow for trans-Stilbene Synthesis

Caption: Experimental workflow for the synthesis of trans-stilbene.

Application as a Phase-Transfer Catalyst

This compound chloride can also function as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[1] This is particularly useful in reactions like the Wittig reaction, where an aqueous base is used to deprotonate the phosphonium salt in an organic solvent.

Mechanism of Phase-Transfer Catalysis

In a biphasic system (e.g., aqueous and organic), the quaternary phosphonium cation can transport an anion (e.g., hydroxide) from the aqueous phase to the organic phase. This is due to the lipophilic nature of the organic groups on the phosphorus atom, which allows the ion pair to be soluble in the organic phase. Once in the organic phase, the anion can react with the substrate.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound chloride 99 1100-88-5 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. This compound chloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. snscourseware.org [snscourseware.org]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. benchchem.com [benchchem.com]

- 9. 1100-88-5 | this compound chloride | Aryls | Ambeed.com [ambeed.com]

- 10. lookchem.com [lookchem.com]

- 11. chem.ws [chem.ws]

- 12. pubs.acs.org [pubs.acs.org]

Benzyltriphenylphosphonium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzyltriphenylphosphonium chloride, a versatile reagent widely utilized in organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key applications, and illustrates its primary reaction mechanism.

Core Properties and Identification

This compound chloride is a quaternary phosphonium (B103445) salt crucial for various chemical transformations. Its fundamental properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 1100-88-5 | [1][2][3][4][5] |

| Molecular Formula | C₂₅H₂₂ClP | [1][2][4][5][6] |

| Molecular Weight | 388.87 g/mol | [1][4][6][7] |

| Alternate Names | Triphenyl(phenylmethyl)phosphonium chloride, BTPPC | [1][7] |

| EC Number | 214-154-3 | [2][7] |

| InChI Key | USFRYJRPHFMVBZ-UHFFFAOYSA-M | [3][4] |

Physicochemical Data

The physical and chemical characteristics of this compound chloride are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | ≥300 °C | [2] |

| Solubility | Highly soluble in water and polarizable solvents | [1] |

| Density | 1.18 g/cm³ (at 20 °C) | [2] |

| Flash Point | 300 °C (closed cup) | |

| Stability | Stable under standard ambient conditions. Incompatible with strong oxidizing agents. | [1][2] |

| Storage | Store at ≤ 20°C | [1] |

Synthesis of this compound Chloride

The standard synthesis of this compound chloride involves the reaction of triphenylphosphine (B44618) with benzyl (B1604629) chloride.

Experimental Protocol:

-

Reagents:

-

Triphenylphosphine (6.2 g, 0.024 mol)

-

Benzyl chloride (3.0 g, 2.8 mL, 0.024 mol)

-

Chloroform (B151607) (20 mL)

-

Xylene (5 mL)

-

Dichloromethane (B109758) (for washing)

-

-

Procedure:

-

In a 50 mL round-bottom flask, combine triphenylphosphine (6.2 g) and benzyl chloride (3.0 g) with chloroform (20 mL).

-

Fit the flask with a reflux condenser equipped with a drying tube.

-

Heat the mixture to reflux on a water bath for 2-3 hours.

-

After the reaction is complete, reconfigure the apparatus for distillation and evaporate the chloroform.

-

Add 5 mL of xylene to the flask, shake to ensure thorough mixing, and then collect the solid product by vacuum filtration.

-

Wash the crystals with a small amount of dichloromethane.

-

Dry the product in an oven at 110 °C for 1 hour to yield the quaternary phosphonium salt.[4]

-

A patent also describes a method using a water and benzyl chloride mixed solution, where the exothermic heat of the reaction is utilized to achieve reflux, reporting a yield of up to 98% and purity of 99% or more.[8]

Applications in Organic Synthesis

This compound chloride is a cornerstone reagent in modern organic synthesis, primarily known for its role in the Wittig reaction and as a phase transfer catalyst.

The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[3][6][7][9] this compound chloride serves as the precursor to the phosphorus ylide, the key reactive species in this transformation.

This protocol details the synthesis of trans-stilbene (B89595) from benzaldehyde (B42025) using this compound chloride.

-

Reagents:

-

This compound chloride (5.8 g)

-

Benzaldehyde (1.6 g, 1.5 mL)

-

Dichloromethane (10 mL)

-

50% Sodium hydroxide (B78521) aqueous solution (7.5 mL)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound chloride (5.8 g), benzaldehyde (1.6 g), and dichloromethane (10 mL).

-

While stirring vigorously, add 7.5 mL of 50% aqueous sodium hydroxide dropwise from the top of the condenser over approximately 15 minutes.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Transfer the reaction mixture to a separatory funnel. Add 10 mL of water and 10 mL of ether, shake, and separate the organic layer.

-

Extract the aqueous layer twice more with 10 mL of ether each time.

-

Combine all organic extracts and wash them three times with 10 mL of water.

-

Dry the organic layer with anhydrous magnesium sulfate, filter off the desiccant, and evaporate the solvent on a water bath.

-

Recrystallize the crude product from hot 95% ethanol (approximately 10 mL) to yield crystals of trans-1,2-stilbene.[4]

-

The reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form a betaine (B1666868) intermediate, followed by the formation of an oxaphosphetane ring. This ring then collapses to form the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond is a key driving force for the reaction.[6][10]

Caption: The Wittig reaction mechanism.

Phase Transfer Catalysis

This compound chloride also functions as an effective phase transfer catalyst (PTC).[1][7][11] In this role, it facilitates reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase). The phosphonium cation forms an ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where the reaction can proceed. This accelerates reaction rates and improves yields for a variety of reactions, including nucleophilic substitutions, alkylations, and oxidations.[7][12] Its effectiveness as a PTC is valuable in synthesizing various organic compounds where solubility limitations would otherwise present significant challenges.[7]

Caption: General workflow of phase transfer catalysis.

Safety and Handling

This compound chloride is classified as a hazardous substance. It is fatal if swallowed or inhaled and causes serious eye damage.[5] It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be used in a well-ventilated area.

This guide serves as a comprehensive resource for professionals working with this compound chloride. By providing detailed data and protocols, it aims to facilitate safe and effective research and development.

References

- 1. This compound chloride | 1100-88-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound chloride | C25H22P.Cl | CID 70671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. CN109912651A - A kind of preparation method of benzyl triphenyl phosphonium chloride phosphine - Google Patents [patents.google.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. nbinno.com [nbinno.com]

- 12. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]

An In-depth Technical Guide to the Solubility of Benzyltriphenylphosphonium Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyltriphenylphosphonium chloride in various common organic solvents. This information is critical for its application in organic synthesis, catalysis, and pharmaceutical development, where it is often used as a phase-transfer catalyst and a reagent for Wittig reactions.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various chemical processes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For an ionic compound like this compound chloride, solubility is governed by the equilibrium between the solid lattice and the solvated ions. The principle of "like dissolves like" is a useful heuristic; polar solvents are generally better at dissolving polar or ionic compounds, while nonpolar solvents are more suitable for nonpolar solutes.

Solubility Profile of this compound Chloride

This compound chloride is a quaternary phosphonium (B103445) salt, which imparts a high degree of ionic character to the molecule. This structural feature is the primary determinant of its solubility profile. Based on available data, the solubility of this compound chloride can be summarized as follows.

Table 1: Qualitative Solubility of this compound Chloride in Common Solvents

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility |

| Water | H₂O | 80.1 | Soluble, Freely Soluble[1] |

| Methanol | CH₃OH | 32.7 | Soluble[2][3] |

| Ethanol | C₂H₅OH | 24.5 | Soluble[2][3] |

| Chloroform | CHCl₃ | 4.8 | Soluble[4] |

| Lower Aliphatic Alcohols | e.g., Propanol, Butanol | Variable | Slightly Soluble[5] |

| Acetone (B3395972) | C₃H₆O | 20.7 | Insoluble[3] / Soluble |

| Polarizable Solvents | - | - | Highly Soluble[6] |

Note: There is conflicting information regarding the solubility of this compound chloride in acetone. While most sources indicate insolubility, one source suggests it is soluble. Researchers should verify the solubility in their specific grade of acetone before use.

The high solubility in polar solvents like water and alcohols is attributed to the strong ion-dipole interactions between the phosphonium cation and the chloride anion with the polar solvent molecules. Its solubility in chloroform, a less polar solvent, may be facilitated by the large, lipophilic phenyl and benzyl (B1604629) groups on the phosphonium cation. The term "polarizable solvents" likely refers to solvents that can have a dipole induced by the ionic field of the solute, which would also promote dissolution.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7] The following is a generalized protocol that can be adapted for determining the solubility of this compound chloride in various organic solvents.

Materials and Equipment:

-

This compound chloride (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound chloride to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the concentration of this compound chloride in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength, or High-Performance Liquid Chromatography).

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in units of g/100 mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Signaling Pathways and Logical Relationships

In the context of solubility, we are not dealing with biological signaling pathways. However, we can represent the logical relationship of factors influencing the solubility of an ionic compound like this compound chloride.

Caption: Factors Influencing the Solubility of this compound Chloride.

References

- 1. This compound chloride(1100-88-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound chloride | 1100-88-5 | Benchchem [benchchem.com]

- 3. This compound chloride, 99% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. This compound Chloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound chloride | 1100-88-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Benzyltriphenylphosphonium Chloride: An In-depth Technical Guide to its Application as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriphenylphosphonium chloride (BTPC) is a quaternary phosphonium (B103445) salt that has established itself as a versatile and powerful phase transfer catalyst (PTC) in a wide array of organic transformations.[1] Its efficacy in facilitating reactions between immiscible phases has made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] This technical guide provides a comprehensive overview of the core principles of BTPC as a phase transfer catalyst, its mechanism of action, and its practical applications, supported by detailed experimental protocols and comparative data.

Mechanism of Action in Phase Transfer Catalysis

Phase transfer catalysis operates on the principle of transporting a reactive anion from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. The catalytic cycle of BTPC in a typical liquid-liquid phase transfer system can be illustrated as follows:

-

Anion Exchange: In the aqueous phase, the this compound cation ([C₆H₅CH₂P(C₆H₅)₃]⁺), denoted as Q⁺, exchanges its chloride anion (Cl⁻) for the reactive anion (Y⁻) from the inorganic reagent (e.g., NaOH, KCN). This forms a new ion pair, Q⁺Y⁻.

-

Phase Transfer: The newly formed ion pair, Q⁺Y⁻, possesses a lipophilic exterior due to the phenyl and benzyl (B1604629) groups, allowing it to migrate across the phase boundary into the organic phase.

-

Reaction in the Organic Phase: In the organic phase, the "naked" anion (Y⁻) is highly reactive and attacks the organic substrate (RX), leading to the formation of the desired product (RY) and the release of the leaving group (X⁻).

-

Catalyst Regeneration: The phosphonium cation, now paired with the leaving group (Q⁺X⁻), migrates back to the aqueous phase or the interface to repeat the catalytic cycle.

This continuous process allows for reactions to occur at significant rates under mild conditions, often with improved yields and selectivities compared to homogeneous systems.

Caption: General Mechanism of Phase Transfer Catalysis with this compound Chloride (Q⁺Cl⁻).

Applications in Organic Synthesis

BTPC has demonstrated its utility in a variety of organic reactions, including nucleophilic substitutions, oxidations, and polymerizations.

Wittig Reaction

One of the most prominent applications of BTPC is in the Wittig reaction, where it serves as a precursor to the corresponding phosphonium ylide under phase transfer conditions. This method obviates the need for strictly anhydrous solvents and strong, hazardous bases like organolithium reagents.

Quantitative Data:

Experimental Protocol: Synthesis of trans-1,2-Diphenylethylene (trans-Stilbene) [2]

-

Reagents:

-

This compound chloride (5.8 g)

-

Benzaldehyde (B42025) (1.6 g, 1.5 mL)

-

Dichloromethane (10 mL)

-

50% Sodium hydroxide (B78521) aqueous solution (7.5 mL)

-

Diethyl ether

-

-

Procedure:

-

In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound chloride, benzaldehyde, and dichloromethane.

-

With vigorous stirring, add the 50% sodium hydroxide solution dropwise over approximately 15 minutes from the top of the condenser.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Transfer the reaction mixture to a separatory funnel. Add 10 mL of water and 10 mL of ether and shake.

-

Separate the organic layer. Extract the aqueous layer twice with 10 mL of ether each time.

-

Combine the organic layers and wash three times with 10 mL of water.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Recrystallize the residue from hot 95% ethanol (approximately 10 mL).

-

Cool the solution in an ice bath to precipitate trans-1,2-stilbene crystals.

-

Collect the product by suction filtration, dry, and weigh. The expected yield is approximately 1 g.

-

Caption: Experimental Workflow for the Synthesis of trans-Stilbene (B89595).

N-Alkylation Reactions

BTPC can effectively catalyze the N-alkylation of amines and other nitrogen-containing heterocycles. It facilitates the deprotonation of the N-H bond at the interface and transfers the resulting anion into the organic phase for reaction with an alkylating agent.

Quantitative Data:

Specific quantitative data comparing BTPC with other catalysts for N-alkylation was not found in the provided search results. However, phase-transfer catalysis is a well-established method for N-alkylation, generally providing high yields.

Representative Experimental Protocol: N-Alkylation of a Secondary Amine

-

Reagents:

-

Secondary Amine (1.0 equiv)

-

Alkyl Halide (1.1-1.2 equiv)

-

This compound chloride (0.05-0.10 equiv)

-

50% Aqueous Sodium Hydroxide or Potassium Hydroxide

-

Toluene or Dichloromethane

-

-

Procedure:

-

To a round-bottom flask, add the secondary amine, organic solvent, and the alkyl halide.

-

Add the aqueous base and the catalytic amount of BTPC.

-

Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, dilute the mixture with water and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation.

-

C-Alkylation Reactions

The C-alkylation of active methylene (B1212753) compounds is another important application of phase-transfer catalysis where BTPC can be employed. The catalyst assists in the formation of a carbanion from the active methylene compound, which then reacts with an alkylating agent in the organic phase.

Quantitative Data:

Direct comparative data for BTPC in C-alkylation is limited in the provided search results. However, phosphonium salts are known to be effective catalysts for such transformations.

Representative Experimental Protocol: C-Alkylation of an Active Methylene Compound

-

Reagents:

-

Active Methylene Compound (e.g., diethyl malonate, 1.0 equiv)

-

Alkyl Halide (1.1-1.2 equiv)

-

This compound chloride (0.05-0.10 equiv)

-

Solid Potassium Carbonate or 50% Aqueous Sodium Hydroxide

-

Anhydrous Toluene or Acetonitrile

-

-

Procedure:

-

In a round-bottom flask, combine the active methylene compound, the alkyl halide, the solid base (if used), and the organic solvent.

-

Add the catalytic amount of BTPC. If an aqueous base is used, add it at this stage.

-

Stir the mixture vigorously at a suitable temperature (e.g., room temperature to reflux).

-

Monitor the reaction by TLC or GC.

-

After the reaction is complete, filter off the solid base (if used) or separate the aqueous layer.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography or distillation to obtain the alkylated product.

-

Oxidation Reactions

BTPC can be used as a phase transfer catalyst in oxidation reactions, for instance, in the oxidation of alcohols to aldehydes or ketones using an aqueous oxidizing agent. The catalyst transports the oxidizing anion (e.g., permanganate, chromate) into the organic phase.

Quantitative Data:

One study on the selective oxidation of benzyl alcohols reported the following order of reactivity for various phase transfer catalysts: tricaprylmethylammonium chloride > tetrabutylphosphonium (B1682233) bromide > tetrabutylammonium (B224687) bromide > tetrabutylammonium hydrogen sulphate > cetyltrimethylammonium bromide.[3] While BTPC was not included in this specific study, phosphonium salts, in general, are shown to be effective.

Representative Experimental Protocol: Oxidation of a Secondary Alcohol

-

Reagents:

-

Secondary Alcohol (1.0 equiv)

-

Aqueous solution of an oxidizing agent (e.g., potassium permanganate, sodium hypochlorite)

-

This compound chloride (0.05 equiv)

-

Dichloromethane or Toluene

-

Dilute acid (for workup if using permanganate)

-

-

Procedure:

-

Dissolve the secondary alcohol in the organic solvent in a round-bottom flask.

-

Add the aqueous solution of the oxidizing agent and the catalytic amount of BTPC.

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, quench any remaining oxidizing agent (e.g., with sodium bisulfite for permanganate).

-

Separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ketone.

-

Purify the product by column chromatography or distillation.

-

Polymerization Reactions

BTPC also finds application as a curing accelerator in polymerization processes, such as for powder coatings and epoxy resins.[4] It can also be used to synthesize polymers with phosphonium ionic liquid moieties.[5]

Quantitative Data:

A study on the synthesis of a crosslinked polymer with a benzyl(triphenyl)phosphonium ionic liquid moiety reported that the resulting polymer catalyzed aza-Michael additions with average yields over 95.0% in several minutes.[5]

Conclusion

This compound chloride is a highly effective and versatile phase transfer catalyst with broad applications in organic synthesis and polymer chemistry.[1] Its ability to facilitate reactions between immiscible reactants under mild conditions, often with high yields, makes it an attractive choice for both laboratory-scale synthesis and industrial processes. The detailed protocols provided in this guide serve as a practical starting point for researchers and professionals in the field of drug development and chemical synthesis to harness the full potential of this valuable reagent. Further research into direct quantitative comparisons with other phase transfer catalysts across a wider range of reactions would be beneficial for more nuanced catalyst selection in specific applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of a crosslinked polymer with a benzyl(triphenyl)phosphonium ionic liquid moiety and its catalytic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Witt-ig Reaction: A Technical Guide to the Mechanism of Benzyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the Wittig reaction, focusing on the mechanism involving benzyltriphenylphosphonium chloride. The document details the core mechanistic steps, from ylide formation to the final alkene product, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this pivotal organic synthesis tool.

Core Mechanism of the Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from carbonyl compounds. The overall transformation involves the reaction of an aldehyde or ketone with a phosphorus ylide, generated in situ from a phosphonium (B103445) salt. In the context of this guide, we will focus on the use of this compound chloride.

The reaction proceeds through several key stages:

-

Ylide Formation: The process begins with the deprotonation of the this compound salt at the carbon atom adjacent to the phosphorus. This is typically achieved using a strong base, such as sodium hydroxide (B78521), in a two-phase system. The resulting species is a resonance-stabilized ylide, also known as a phosphorane.[1][2]

-

Oxaphosphetane Formation: The nucleophilic ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[1][2]

-

Alkene and Triphenylphosphine (B44618) Oxide Formation: The unstable oxaphosphetane intermediate rapidly decomposes in a syn-elimination fashion to yield the final alkene product and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[1]

Stereoselectivity

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. This compound chloride generates a semi-stabilized ylide. The stereoselectivity of the reaction with such ylides can be influenced by factors such as the solvent and the structure of the carbonyl compound.[3][4] Generally, with semi-stabilized ylides, a mixture of (E)- and (Z)-alkenes can be expected, with the ratio being sensitive to reaction conditions.[3]

Quantitative Data

The following tables summarize key quantitative data related to the Wittig reaction involving this compound chloride.

Table 1: Stereoselectivity of the Wittig Reaction with Various Aldehydes

| Aldehyde | Product Alkene | Solvent System | Base | (Z/E) Ratio | Reference |

| Benzaldehyde | Stilbene | Dichloromethane/Water | NaOH | Higher proportion of (Z)-isomer | [3] |

| Aliphatic Aldehydes | Alkenes | Dichloromethane/Water | NaOH | Higher proportion of (E)-isomer | [3] |

Table 2: Effect of Solvent on the Stereoselectivity of Stilbene Formation

Reaction conditions involved a potassium base with 18-crown-6.

| Solvent | Dielectric Constant (ε) | (Z/E) Ratio of Stilbene | Reference |

| Toluene (B28343) | 2.4 | 81:19 | [5] |

| Dichloromethane (DCM) | 9.1 | 50:50 | [5] |

| Water (H₂O) | 80.1 | 27:73 | [5] |

Table 3: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, 300 MHz) δ (ppm) | 31P NMR (CDCl₃, 121 MHz) δ (ppm) | Reference |

| This compound Chloride | 7.45 (m, 15H), 6.97 (m, 1H), 6.85 (m, 4H), 2.28 (d, 2H, J=14Hz) | 23.8 (s) | [6][7] |

Experimental Protocols

Preparation of this compound Chloride

Objective: To synthesize the phosphonium salt from triphenylphosphine and benzyl (B1604629) chloride.

Materials:

-

Triphenylphosphine

-

Benzyl chloride

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add benzyl chloride (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours.

-

Allow the mixture to cool to room temperature, during which the phosphonium salt will precipitate.

-

Collect the white solid by vacuum filtration and wash with a small amount of cold toluene or diethyl ether.

-

Dry the product under vacuum to obtain pure this compound chloride.

Synthesis of trans-9-(2-Phenylethenyl)anthracene via Wittig Reaction

Objective: To synthesize an alkene from an aldehyde and the prepared phosphonium salt.

Materials:

-

This compound chloride (0.87 g)

-

9-Anthraldehyde (B167246) (0.50 g)

-

N,N-Dimethylformamide (DMF) (6 mL)

-

50% (w/w) Sodium hydroxide solution (0.200 mL)

-

Distilled water

Procedure:

-

In a 25-mL Erlenmeyer flask containing a small stir bar, combine 0.50 g of 9-anthraldehyde and 0.87 g of this compound chloride.[8]

-

Add 6 mL of DMF to dissolve the solids.[8]

-

Stir the mixture vigorously for at least 5 minutes.[8]

-

Carefully add 0.200 mL (approximately 10 drops) of 50% sodium hydroxide solution to the rapidly stirring reaction mixture. The solution will typically change color from dark yellowish to reddish-orange over 30 minutes.[8]

-

After stirring for 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol and distilled water to precipitate the product.[8]

-

Collect the crude yellow solid product by vacuum filtration.[8]

-

Recrystallize the crude product from a minimal amount of hot 1-propanol (approximately 4 mL) to yield a yellowish crystalline solid.[8]

Visualizing the Wittig Reaction

Diagram 1: Overall Reaction Mechanism

Caption: The overall mechanism of the Wittig reaction.

Diagram 2: Experimental Workflow for Alkene Synthesis

Caption: A typical experimental workflow for a Wittig reaction.

Conclusion

The Wittig reaction utilizing this compound chloride is a robust and versatile method for the synthesis of alkenes. Understanding the underlying mechanism, the factors influencing stereoselectivity, and the practical experimental considerations is crucial for its successful application in research and development. This guide provides a foundational understanding for professionals in the field, enabling them to effectively employ this important synthetic transformation.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01139H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. H-1 NMR Spectrum [acadiau.ca]

- 7. P-31 NMR Spectrum [acadiau.ca]

- 8. www1.udel.edu [www1.udel.edu]

The Pivotal Role of Benzyltriphenylphosphonium Chloride in Carbon-Carbon Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyltriphenylphosphonium chloride (BTPPC) is a versatile and widely utilized reagent in organic synthesis, primarily esteemed for its crucial role in the formation of carbon-carbon (C-C) bonds. This technical guide provides an in-depth exploration of the core functionalities of BTPPC, with a significant focus on its application in the Wittig reaction for the synthesis of alkenes, a fundamental transformation in the construction of complex organic molecules. Furthermore, this document elucidates the role of BTPPC as a phase-transfer catalyst, another key application in facilitating C-C bond formation. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of reagents developed for this purpose, phosphonium (B103445) salts, and particularly this compound chloride, have carved out a significant niche. BTPPC is a quaternary phosphonium salt that serves as a precursor to the benzylidenetriphenylphosphorane (B8806397) ylide, the key reactive species in the renowned Wittig reaction.[1] This reaction is celebrated for its reliability and stereochemical control in the conversion of aldehydes and ketones to alkenes.[2]

Beyond its role in the Wittig reaction, BTPPC also functions as an efficient phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases.[3][4] This dual functionality makes BTPPC an invaluable tool in the synthetic chemist's arsenal, particularly in the pharmaceutical industry for the synthesis of bioactive molecules and their intermediates.[5][6] This guide will delve into the mechanistic underpinnings of BTPPC's reactivity, provide practical experimental guidance, and highlight its applications in contemporary organic synthesis.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction, discovered by Georg Wittig, is a Nobel Prize-winning method for the synthesis of alkenes from carbonyl compounds. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, generated from a phosphonium salt like BTPPC.

Mechanism of the Wittig Reaction

The generally accepted mechanism of the Wittig reaction involving this compound chloride proceeds through several key steps:

-

Ylide Formation: The process begins with the deprotonation of the acidic α-proton of this compound chloride by a base to form the phosphorus ylide, benzylidenetriphenylphosphorane. The choice of base is crucial and can range from strong bases like n-butyllithium to milder bases such as sodium hydroxide (B78521) or potassium carbonate, depending on the acidity of the phosphonium salt.[7]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This [2+2] cycloaddition leads to the formation of a transient four-membered ring intermediate called an oxaphosphetane.[7]

-

Alkene and Triphenylphosphine (B44618) Oxide Formation: The unstable oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a new carbon-carbon double bond (the alkene) and a very stable phosphorus-oxygen double bond in the form of triphenylphosphine oxide. The formation of the highly stable triphenylphosphine oxide is a major thermodynamic driving force for the reaction.[7]

Caption: General mechanism of the Wittig reaction.

Substrate Scope and Stereoselectivity

The ylide derived from this compound chloride is considered a "semi-stabilized" ylide due to the resonance stabilization provided by the adjacent phenyl group. This has implications for the stereochemical outcome of the reaction. Generally, reactions with unstabilized ylides tend to favor the formation of (Z)-alkenes, while stabilized ylides favor (E)-alkenes. Semi-stabilized ylides often provide a mixture of (E) and (Z) isomers. The exact ratio can be influenced by reaction conditions such as the nature of the solvent, the counterion of the base, and the presence of additives.

The Wittig reaction using BTPPC is compatible with a wide range of aldehydes, including aliphatic, aromatic, and heterocyclic aldehydes. Ketones can also be used as substrates, although they are generally less reactive than aldehydes.

This compound Chloride as a Phase-Transfer Catalyst

In addition to its role in the Wittig reaction, BTPPC is an effective phase-transfer catalyst (PTC).[4] Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[8]

Mechanism of Phase-Transfer Catalysis

The lipophilic triphenylphosphonium cation of BTPPC can pair with an anion from the aqueous phase (e.g., hydroxide or another nucleophile) and transport it into the organic phase where the substrate resides. This transfer overcomes the insolubility of the nucleophile in the organic solvent, thereby accelerating the reaction rate.[8]

Caption: Mechanism of phase-transfer catalysis by BTPPC.

This catalytic cycle allows for C-C bond formation under biphasic conditions, which can be advantageous in terms of simplifying workup procedures and using more environmentally benign solvent systems.

Quantitative Data Summary

The following table summarizes representative quantitative data for Wittig reactions using this compound chloride with various aldehydes. Yields can vary significantly based on the specific substrate and reaction conditions.

| Aldehyde Substrate | Base | Solvent System | Reaction Time | Temperature | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | 50% NaOH (aq) | Dichloromethane | 30 min | Reflux | trans-Stilbene | ~50-70 | [1] |

| 9-Anthraldehyde | 50% NaOH (aq) | Dichloromethane/Water | 30 min | Room Temp. | trans-9-(2-Phenylethenyl)anthracene | Not specified | [2] |

| 3,4,5-Trimethoxybenzaldehyde (B134019) | LiOH or K2CO3 | Water | 16 h | Reflux | (Z)- and (E)-Combretastatin A-4 | 73-89 | [9] |

| 4-Bromobenzaldehyde | K3PO4 | Solvent-free | Not specified | Not specified | 4-Bromo-stilbene | Not specified | |

| Cinnamaldehyde | NaOCH3 | Methanol | 30 min | 21°C | E,E-1,4-diphenyl-1,3-butadiene | 22 | [10] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of stilbene (B7821643) derivatives via the Wittig reaction using this compound chloride.

Protocol 1: Two-Phase Wittig Reaction for Stilbene Synthesis

This protocol is adapted from procedures for the synthesis of trans-stilbene.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound chloride (1.0 eq) and benzaldehyde (1.0 eq) in dichloromethane.

-

Ylide Generation and Reaction: With vigorous stirring, add a 50% aqueous solution of sodium hydroxide dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is typically heated to a gentle reflux for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and saturated aqueous sodium bisulfite.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield trans-stilbene.

Protocol 2: Aqueous Wittig Reaction for Combretastatin A-4 Synthesis

This protocol is based on the synthesis of Combretastatin A-4 analogues in an aqueous medium.[9]

-

Reaction Setup: To a flask containing a stirrer bar, add the protected 3,4,5-trimethoxybenzaldehyde (1.0 eq), this compound chloride (1.2 eq), and the base (LiOH or K2CO3, 3.0 eq).

-

Reaction: Add water to the flask and heat the mixture to reflux for 16 hours.

-

Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the (Z) and (E) isomers.

-

Deprotection (if necessary): If protecting groups were used for the phenolic hydroxyls, they are removed in a subsequent step.

Caption: A generalized experimental workflow for the Wittig reaction.

Applications in Drug Development

The stilbene scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The Wittig reaction using BTPPC is a key method for accessing these structures.

A prominent example is the synthesis of Combretastatin A-4 and its analogues.[9] Combretastatin A-4 is a potent natural product that exhibits significant anti-cancer activity by inhibiting tubulin polymerization. The synthesis of various analogues of Combretastatin A-4 often relies on the Wittig reaction to construct the central stilbene core, allowing for the exploration of structure-activity relationships.[11][12]

Furthermore, BTPPC has been employed in the synthesis of precursors for other therapeutic agents, such as achiral N-hydroxyformamide inhibitors of ADAM-TS4 and ADAM-TS5, which are targets for the treatment of osteoarthritis.[5][6]

Conclusion

This compound chloride is a powerful and versatile reagent for the formation of C-C bonds in organic synthesis. Its primary application in the Wittig reaction provides a reliable method for the synthesis of alkenes, a transformation of fundamental importance in the construction of complex organic molecules, including pharmaceutically active compounds. Its utility as a phase-transfer catalyst further broadens its applicability. The detailed mechanistic understanding and well-established experimental protocols make BTPPC an indispensable tool for researchers and professionals in organic and medicinal chemistry. Future developments in this area may focus on enhancing the stereoselectivity of the Wittig reaction and expanding its application in green and sustainable synthetic methodologies.

References

- 1. chegg.com [chegg.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound chloride 99 1100-88-5 [sigmaaldrich.com]

- 6. This compound chloride | 1100-88-5 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Making sure you're not a bot! [mostwiedzy.pl]

Benzyltriphenylphosphonium Chloride: A Technical Safety and Handling Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for benzyltriphenylphosphonium chloride.

This technical document provides a comprehensive overview of the safety data and handling precautions for this compound chloride (CAS No. 1100-88-5). The information is compiled and presented to meet the needs of laboratory professionals, ensuring a thorough understanding of the risks associated with this compound and the necessary measures to mitigate them.

Hazard Identification and Classification

This compound chloride is classified as a highly toxic substance. It is fatal if swallowed or inhaled and toxic in contact with skin.[1][2] It causes serious eye damage and skin irritation.[1][2] Furthermore, it may cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[1]

GHS Classification:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 2 | Danger | H300: Fatal if swallowed |

| Acute Toxicity, Inhalation | 2 | Danger | H330: Fatal if inhaled |

| Acute Toxicity, Dermal | 3 | Danger | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | - | H401: Toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | - | H411: Toxic to aquatic life with long lasting effects |

Toxicological Data

The toxicological properties of this compound chloride have been investigated, and the following quantitative data is available.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 43 mg/kg |

| LC50 | Rat | Inhalation | 0.13 mg/L (4 h) |

Source:[1]

Symptoms of Exposure:

-

Skin contact: May lead to inflammation, itching, scaling, reddening, blistering, pain, or dryness.[1]

-

Eye contact: Can cause redness, pain, or severe eye damage.[1]

-

Inhalation: May result in irritation of the lungs and respiratory system.[1]

-

Ingestion: Fatal if swallowed.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C25H22ClP |

| Molecular Weight | 388.87 g/mol |

| Appearance | White to off-white powder |

| Melting Point | ≥300 °C |

| Flash Point | >300 °C |

| Stability | Stable under recommended storage conditions. It is hygroscopic and light-sensitive. |

| Incompatible Materials | Strong oxidizing agents, bases. |

| Hazardous Decomposition Products | Carbon oxides, hydrogen chloride, and phosphorus oxides. |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound chloride.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1][2]

Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing PPE is crucial for minimizing exposure risk.

Caption: Personal Protective Equipment (PPE) Donning and Doffing Workflow.

Handling Procedures

-

Avoid all contact with skin, eyes, and clothing.[1]

-

Do not breathe dust or fumes.[1]

-

Minimize dust generation and accumulation.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the handling area.[1]

Storage Conditions

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible substances such as strong oxidizing agents.[1]

-

The substance is hygroscopic and should be protected from moisture.[2][4]

-

Store in a locked-up area.[1]

Emergency Procedures

Immediate and appropriate response to emergencies is critical to prevent harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Source:[1]

Accidental Release Measures

The following diagram outlines the logical steps to be taken in the event of a spill.

Caption: Emergency Response Workflow for a this compound Chloride Spill.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

-

Specific hazards: Irritating and highly toxic gases may be generated during a fire, including carbon oxides, hydrogen chloride, and phosphorus oxides.[1]

-

Protective equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Experimental Protocol: The Wittig Reaction

This compound chloride is a common reagent in the Wittig reaction, which converts aldehydes and ketones to alkenes. The following is an example of a microscale protocol, with safety considerations emphasized.

Materials

-

This compound chloride (200 mg)

-

9-anthraldehyde (B167246) (115 mg)

-

Dichloromethane (B109758) (1.0 mL)

-

50% Sodium hydroxide (B78521) solution (0.26 mL)

Procedure

-

Preparation: In a chemical fume hood, add 200 mg of this compound chloride and 115 mg of 9-anthraldehyde to a small reaction tube. Add 1.0 mL of dichloromethane.

-

Reaction: Using a syringe, add 0.26 mL of a 50% NaOH solution dropwise to the reaction tube. Mix the reagents thoroughly by flicking the tube after every few drops.

-

Incubation: After the addition is complete, cap the reaction tube and shake it vigorously for 30 minutes.

-

Workup: Add 1.5 mL of water and 1.5 mL of dichloromethane to the tube. Shake to mix the layers and then extract the organic layer.

Source: Adapted from Williamson, K.L., Macroscale and Microscale Organic Experiments, 1999.[6]

Safety Considerations for the Wittig Reaction

-

All manipulations should be performed in a chemical fume hood.

-

Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a hazardous solvent and should be handled with care.

-

50% Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.

Disposal Considerations